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2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid

Aldose Reductase Inhibition IC50 Diabetic Complications

Many ALR2 tool compounds lack isoform selectivity, confounding diabetic complication research. This validated sulfonamido-glycine scaffold (CAS 102996-97-4) is a selective ALR2 inhibitor that avoids ALR1 artifacts. • ALR2 IC₅₀ 58.8 μM; no ALR1 inhibition at equivalent concentrations • Verified docking pose in PDB 1US0 enables rational lead optimization (derivatives reach 0.038-11.29 μM) • Reproducible mid-range standard for assay calibration and Z'-factor validation • Consistent purity (≥95%) and reliable global supply for screening and medicinal chemistry programs

Molecular Formula C15H17NO4S2
Molecular Weight 339.42
CAS No. 102996-97-4
Cat. No. B2992187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid
CAS102996-97-4
Molecular FormulaC15H17NO4S2
Molecular Weight339.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC(=O)O
InChIInChI=1S/C15H17NO4S2/c1-12-4-6-14(7-5-12)22(19,20)16(11-15(17)18)9-8-13-3-2-10-21-13/h2-7,10H,8-9,11H2,1H3,(H,17,18)
InChIKeyGKFMJMVUWQZZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing S12728 for Aldose Reductase Research


2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid (CAS 102996-97-4), also referred to as S12728, is a synthetic sulfonamido-glycine derivative . This compound was identified through an integrated virtual screening campaign as a micromolar inhibitor of aldose reductase (ALR2, EC 1.1.1.21), a critical enzyme in the polyol pathway implicated in diabetic complications . Its characterization as a selective, non-carboxylic acid-derived ALR2 inhibitor scaffold makes it a valuable starting point for structure-based lead optimization in medicinal chemistry programs focused on diabetic neuropathy and related inflammatory conditions .

1
ALR2 / Polyol Pathway Studies
Supports diabetic complication research as a micromolar ALR2 inhibitor.
2
Selective Chemical Probe
Reported to inhibit ALR2 without inhibiting ALR1, avoiding detoxification pathway artifacts.
3
Structure-Based Lead Optimization
Validated binding pose in the ALR2 anion-binding pocket (PDB 1US0) enables rational medicinal chemistry.

Unique Pharmacophore of S12728


Direct substitution with a generic ALR2 inhibitor or a close sulfonamide analog is not scientifically valid due to the compound's unique bifunctional pharmacophore. The combination of the 4-methylphenylsulfonyl group and the 2-thiophen-2-ylethyl tail on the glycine backbone is specifically required for its distinct binding pose within the ALR2 active site, as determined by cross-docking studies . This specific structure confers a selectivity profile (ALR2 over ALR1) that is not a class-level property of all sulfonamido-acetic acids . Even minor modifications result in order-of-magnitude shifts in inhibitory potency, as demonstrated by the lead optimization campaign that generated derivatives with IC50 values spanning from 0.038 μM to 11.29 μM , underscoring that procurement of the exact chemical structure is critical for reproducible research outcomes.

Scaffold
Sulfonamido-Glycine Analogs
Lack the critical 2-thiophen-2-ylethyl tail, potentially resulting in orders-of-magnitude shifts in ALR2 inhibitory activity.
Selectivity
Generic ALR2 Inhibitors (e.g., Sorbinil)
Non-selective inhibition of ALR1 can confound polyol pathway data. S12728 provides ALR2-over-ALR1 discrimination.
Binding
Unvalidated Virtual Screening Hits
May lack a confirmed binding mode; S12728's docked pose is validated, de-risking structure-based design.

Quantitative Evidence: S12728 vs. Analogs


ALR2 Inhibitory Potency vs. Known Inhibitors

The compound demonstrates confirmed ALR2 inhibitory activity with a reported IC50 of 58.8 μM in a purified enzyme assay [1]. A separate entry in the BRENDA database reports a similar value of 58.87 μM under unspecified conditions [2]. This places it as a mid-micromolar lead, distinctly less potent than clinical-stage inhibitors such as Tolrestat (IC50 ≈ 0.035 μM) but validating its utility as a starting scaffold for optimization, where synthesized derivatives achieved sub-micromolar potency (IC50 down to 0.038 μM) .

ALR2 Inhibitory Potency
Cross-study comparable
IC50 = 58.8 μM
Validates utility as a micromolar lead compound for optimization, not a drug candidate.
~1,680-fold less potent than Tolrestat (IC50 ≈ 0.035 μM).
Aldose Reductase Inhibition IC50 Diabetic Complications

Selective ALR2 Inhibition Over ALR1

A critical differentiator of this compound is its functional selectivity. BRENDA enzyme data explicitly annotate it as an "inhibitor of ALR2, but no inhibition of ALR1" [1]. This is a significant advantage over non-selective aldose reductase inhibitors, as ALR1 (aldehyde reductase) is involved in detoxification pathways, and its inhibition is linked to adverse effects that caused the failure of earlier clinical candidates [2].

Target Selectivity (ALR2 vs ALR1)
Head-to-head
Inhibitor of ALR2; No inhibition of ALR1
Defines the compound as a specific probe for ALR2-dependent pathology research.
Avoids ALR1-related confounding effects critical for polyol pathway data interpretation.
Kinase Selectivity ALR1 Off-Target Effect

Potency Among Virtual Screening Hits

The original virtual screening campaign identified 12 ALR2 inhibitors with IC50 values spanning from 1.19 μM to 107.30 μM [1]. The target compound's IC50 of 58.8 μM places it in the lower half of this potency distribution, validating its representative nature of the discovered chemotype. This provides critical context for its selection; it is not the most potent hit but served as the chosen scaffold for further optimization due to its favorable binding pose [2].

Rank-Order Potency Among Hits
Head-to-head
Ranked in lower half of 12 hits (1.19 – 107.30 μM)
Supports use as a structural reference scaffold rather than a high-potency biological probe.
~49-fold less potent than the most active screening hit.
Hit Identification Virtual Screening Structure-Activity Relationship

IC50 Variation Across Assay Conditions

An alternative IC50 value of 18.8 μM (0.0188 mM) is recorded in the BRENDA database under specific conditions (pH 6.2, 30°C) [1], contrasting with the commonly cited 58.8 μM [2]. This ~3-fold difference highlights a sensitivity to assay conditions (likely pH or substrate concentration) that is critical for experimental design. A researcher procuring this compound cannot assume a universal potency value and must calibrate for their specific buffer system.

IC50 Variation Across Assays
Cross-study comparable
IC50 ranges from 18.8 μM to 58.8 μM
Empowers procurement scientists to plan for assay-specific potency calibration.
3.13-fold difference linked to specific conditions (e.g., pH 6.2, 30°C).
Assay Reproducibility Enzyme Kinetics Inter-Laboratory Comparison

Validated Binding Mode for Structure-Based Design

Unlike many virtual screening hits with unconfirmed binding modes, the target compound's interaction with ALR2 has been computationally validated. AutoDock studies show the carboxylate moiety of S12728 forms a critical interaction in the enzyme's "anion-binding pocket" of the 1US0 ultrahigh-resolution structure [1]. This rational binding pose served as the basis for the successful lead optimization campaign, confirming its value as a structurally informed chemical probe [2].

Validated Binding Mode
Supporting evidence
Docked pose in ALR2 anion-binding pocket (PDB 1US0)
De-risks procurement for structure-based drug design projects.
AutoDock4 in silico studies confirmed critical carboxylate interaction.
Molecular Docking Pharmacophore Crystallography

S12728 Application Scenarios


Lead Optimization for Diabetic Neuropathy

Pharmaceutical research teams focused on designing next-generation ALR2 inhibitors for diabetic complications should procure this compound as a validated starting scaffold. Its moderate potency (IC50 58.8 μM) [1] and well-documented structure-activity relationship from the 2012 lead optimization study, which produced derivatives with sub-micromolar activity, provide a clear vector for chemical modification and intellectual property generation.

Selective ALR2 Chemical Probe

Academic or industrial groups studying the polyol pathway require a tool compound that discriminates between ALR2 and the closely related detoxifying enzyme ALR1. This compound is explicitly annotated as "inhibitor of ALR2, but no inhibition of ALR1" [2], making it suitable for functional studies where ALR1-related artifacts must be excluded, unlike non-selective probes such as sorbinil.

Calibration Standard for ALR2 Screens

For core facilities and screening centers running ALR2 inhibition assays, this compound serves as a reproducible, mid-range potency reference standard. The availability of its IC50 data from multiple independent sources (58.8 μM and 18.8 μM) [3] allows assay developers to use it for inter-assay calibration and Z'-factor validation, ensuring robust screening performance.

Computational Chemistry Benchmark

Computational groups developing and validating docking algorithms or pharmacophore models for aldo-keto reductase targets should procure this compound as a benchmark. Its validated docking pose within the ALR2 anion-binding pocket (PDB 1US0) [1] provides a gold-standard reference for testing virtual screening workflows or scoring function accuracy.

Application
Selection Property
Validation Focus
Lead Optimization for Diabetic Neuropathy
ALR2 Inhibition & SAR Starting Point
Structure-based modification toward sub-micromolar derivatives
Selective ALR2 Chemical Probe
ALR2-over-ALR1 Target Selectivity
ALR1-related confounding effects in polyol pathway studies
ALR2 Screening Calibration Standard
Multi-source baseline IC50 (18.8 – 58.8 μM)
Inter-assay reproducibility and Z'-factor validation
Computational Chemistry Benchmark
Validated Docking Pose (PDB 1US0)
Docking algorithm and scoring function accuracy
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